molecular formula C9H8O2S2 B2616794 4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid CAS No. 2241141-24-0

4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid

Cat. No. B2616794
M. Wt: 212.28
InChI Key: LHHDPBDSCYVCTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid” is an organic compound with the CAS Number: 2241141-24-0 . It has a molecular weight of 212.29 . The structure of this compound contains a sulfur-containing heterocycle and a carboxylic acid functional group .


Molecular Structure Analysis

The InChI code for “4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid” is 1S/C9H8O2S2/c1-4-6-3-7 (9 (10)11)13-8 (6)5 (2)12-4/h3H,1-2H3, (H,10,11) . This indicates the molecular structure of the compound.

It has a relatively high melting and boiling point and can be dissolved in some organic solvents, such as ethanol and dichloromethane .

Scientific Research Applications

Sensing Activities and Magnetic Properties

Research on derivatives of methyl-substituted thieno[2,3-b]thiophene dicarboxylate, a compound similar to 4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid, has led to the development of lanthanide-based metal-organic frameworks with potential applications in gas adsorption, sensing, and magnetocaloric effects. These frameworks demonstrate moderate adsorption properties for gases like N2 and CO2 and show sensing properties toward nitrobenzene, acetone, and Cu(2+) ions in both DMF and aqueous solutions. Additionally, specific complexes exhibit significant magnetocaloric effects, highlighting their potential in magnetic cooling technologies (Wang et al., 2016).

Antimicrobial Applications

Synthesis efforts involving 3,3′-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-oxopropanenitrile) have led to the creation of novel bis-[1,3,4-thiadiazole] and bis-thiazole derivatives. These compounds have demonstrated promising results in antimicrobial evaluations, suggesting their potential use in developing new antimicrobial agents (Kheder & Mabkhot, 2012).

Organic Synthesis and Chemical Transformations

The reactivity of 2,5-dimethylthiophene, closely related to 4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid, has been explored in various chemical transformations. These include C-H bond activation and C-C bond formation, leading to the synthesis of complex thiophenic structures. Such studies provide insights into the mechanisms of organic reactions and potential pathways for synthesizing novel organic compounds (Paneque et al., 2005).

Fluorescent Chemosensors

Thieno[2,3-b]thiophene-based fluorogenic probes have been developed for high selectivity sensing of Pb(II) ions in neutral buffer aqueous solutions. These probes exhibit good water solubility and demonstrate the potential for environmental monitoring and the detection of heavy metals in water sources (Cao et al., 2011).

Electronic and Structural Studies

Computational studies on thieno[3,4-b]thiophene-2-carboxylic acid and its derivatives have been conducted to optimize molecular geometries and investigate electronic structures. These studies provide valuable insights into the molecular properties that are crucial for the development of materials with specific electronic and photophysical characteristics (Buemi, 1989).

Safety And Hazards

The compound has a GHS07 pictogram, and the signal word is "Warning" . It’s always important to handle such compounds following the laboratory’s safe practices, wearing appropriate protective equipment, and avoiding contact with skin, eyes, and inhalation of its dust .

properties

IUPAC Name

4,6-dimethylthieno[2,3-c]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S2/c1-4-6-3-7(9(10)11)13-8(6)5(2)12-4/h3H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHDPBDSCYVCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(SC2=C(S1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.